Cas no 875-35-4 (2,6-dichloro-4-methylpyridine-3-carbonitrile)

2,6-Dichloro-4-methylpyridine-3-carbonitrile is a pyridinyl-based compound featuring two chloro substituents at the 2 and 6 positions and a methyl group at the 4 position, with a nitrile moiety at the 3 position. This chemical demonstrates potential as a versatile intermediate for synthesis of diverse organic compounds, offering good solubility in common organic solvents.
2,6-dichloro-4-methylpyridine-3-carbonitrile structure
875-35-4 structure
Product Name:2,6-dichloro-4-methylpyridine-3-carbonitrile
CAS No:875-35-4
MF:C7H4Cl2N2
MW:187.026059150696
MDL:MFCD00052633
CID:40155
PubChem ID:87559103
Update Time:2026-02-26

2,6-dichloro-4-methylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-methylnicotinonitrile
    • 3-cyano-4-methyl-2,6-dichloropyridine
    • 2,6-Dichloro-3-cyano-4-methylpyridine
    • 3-Cyano-2,6-Dichloro-4-Methyl Pyridine
    • 2,6-dichloro-4-methylpyridine-3-carbonitrile
    • 2.6-DICHLORO-3-CYANO-4-METHYL PYRIDINE
    • 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile (ACI)
    • Nicotinonitrile, 2,6-dichloro-4-methyl- (6CI, 7CI, 8CI)
    • 3-Cyano-2,6-dichloro-4-methylpyridine
    • Dicnil
    • NSC 19881
    • 2,6-Dichloro-4-methylnicotinonitrile,99%
    • 3-PYRIDINECARBONITRILE, 2,6-DICHLORO-4-METHYL-
    • 2,6-Dichloro-4-methylnicotinonitrile (3-Cyano-2,6-dichloro-4-methylpyridine)
    • UNII-C46NGD2HM7
    • DB-020165
    • 12X-0836
    • CS-W008885
    • 2,6-dichloro-4-methyl-nicotinonitrile
    • EU-0052311
    • 2,6-Dichloro-4-methylnicotinonitrile, 97%
    • W-104016
    • 2,6-DICHLORO-4-METHYL-3-CYANOPYRIDINE
    • D3346
    • SCHEMBL534956
    • EN300-91449
    • BBL028048
    • C46NGD2HM7
    • NSC19881
    • NS00020895
    • MFCD00052633
    • BP-10320
    • AKOS001726950
    • SR-01000526397-1
    • NSC-19881
    • Z1255461316
    • 875-35-4
    • EINECS 212-873-7
    • 2,6-dichloro-4-methyl-3-pyridinecarbonitrile
    • BCP27581
    • SR-01000526397
    • AC-13328
    • DTXSID00236362
    • STK761234
    • PB29000
    • MDL: MFCD00052633
    • Inchi: 1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
    • InChI Key: LSPMHHJCDSFAAY-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC(Cl)=NC=1Cl

Computed Properties

  • Exact Mass: 185.97500
  • Monoisotopic Mass: 185.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 36.7A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.42
  • Melting Point: 109.0 to 113.0 deg-C
  • Boiling Point: 118°C/5mmHg(lit.)
  • Flash Point: 145.5 °C
  • Refractive Index: 1.574
  • PH: 3.5 (H2O, 20℃)(aqueous suspension)
  • Solubility: 0.4g/l
  • PSA: 36.68000
  • LogP: 2.56848
  • Solubility: Not determined

2,6-dichloro-4-methylpyridine-3-carbonitrile Security Information

2,6-dichloro-4-methylpyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-dichloro-4-methylpyridine-3-carbonitrile Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1995, 32(3), 979-84

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  overnight, 140 °C
Reference
The Guareschi pyridine scaffold as a valuable platform for the identification of selective PI3K inhibitors
Galli, Ubaldina; et al, Molecules, 2015, 20(9), 17275-17287

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Triethylamine ;  rt; 20 min, rt; 2.5 h, rt → 110 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Improvement of synthesis of 2, 6-dichloro-4-methylnicotinonitrile
Lei, Jingjing; et al, Guangdong Huagong, 2013, 40(8),

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  5.5 - 6 h, 120 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis of some halogen- and nitro-substituted nicotinic acids and their fragmentation under electron impact
Dyadyuchenko, L. V.; et al, Chemistry of Heterocyclic Compounds (New York, 2004, 40(3), 308-314

Production Method 5

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium chloride ,  Phosphorus oxychloride ;  8 h, 120 °C; 120 °C → 25 °C
1.2 Reagents: Water Solvents: Toluene ;  < 40 °C; 20 min
Reference
The Guareschi-Thorpe Cyclization Revisited - An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines
Eriksson, Magnus C.; et al, Synlett, 2018, 29(11), 1455-1460

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride ;  overnight, 140 °C
Reference
The Guareschi pyridine scaffold as a valuable platform for the identification of selective PI3K inhibitors
Galli, Ubaldina; et al, Molecules, 2015, 20(9), 17275-17287

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 -
Reference
Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1995, 32(3), 979-84

Production Method 8

Reaction Conditions
1.1 Solvents: 1-Propanol ;  20 h, 95 °C
2.1 Reagents: Benzyltrimethylammonium chloride ,  Phosphorus oxychloride ;  8 h, 120 °C; 120 °C → 25 °C
2.2 Reagents: Water Solvents: Toluene ;  < 40 °C; 20 min
Reference
The Guareschi-Thorpe Cyclization Revisited - An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines
Eriksson, Magnus C.; et al, Synlett, 2018, 29(11), 1455-1460

2,6-dichloro-4-methylpyridine-3-carbonitrile Raw materials

2,6-dichloro-4-methylpyridine-3-carbonitrile Preparation Products

2,6-dichloro-4-methylpyridine-3-carbonitrile Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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(CAS:875-35-4)2,6-dichloro-4-methylpyridine-3-carbonitrile
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Purity:99%
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2,6-dichloro-4-methylpyridine-3-carbonitrile Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,6-dichloro-4-methylpyridine-3-carbonitrile

Introduction to 2,6-dichloro-4-methylpyridine-3-carbonitrile (CAS No. 875-35-4)

2,6-dichloro-4-methylpyridine-3-carbonitrile, with the chemical identifier CAS No. 875-35-4, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of chloro and methyl substituents, along with a nitrile group, imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.

The structural motif of 2,6-dichloro-4-methylpyridine-3-carbonitrile allows for diverse chemical transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. These attributes have positioned it as a key building block in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.

In recent years, 2,6-dichloro-4-methylpyridine-3-carbonitrile has been extensively studied for its role in developing novel pharmacophores. Researchers have leveraged its scaffold to create derivatives with enhanced biological activity. For instance, modifications at the 3-carbonitrile position have been explored to improve binding affinity to biological targets. This approach has led to the identification of compounds with potential applications in oncology, infectious diseases, and central nervous system disorders.

One of the most compelling aspects of 2,6-dichloro-4-methylpyridine-3-carbonitrile is its utility in constructing pyridine-based motifs that mimic natural products and bioactive scaffolds. The chloro and methyl groups serve as handles for further functionalization, enabling chemists to tailor the properties of the resulting compounds. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in modern cancer therapy. The CAS No. 875-35-4 designation ensures unambiguous identification and traceability of this compound in research and industrial settings.

The nitrile group in 2,6-dichloro-4-methylpyridine-3-carbonitrile is particularly noteworthy for its reactivity. It can undergo hydrolysis to form carboxylic acids or reduction to yield primary amines, providing multiple pathways for structural diversification. These transformations have been harnessed in the development of novel antibiotics and anti-inflammatory agents. Additionally, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent carbon atoms, facilitating electrophilic aromatic substitution reactions.

Advances in computational chemistry have further accelerated the exploration of 2,6-dichloro-4-methylpyridine-3-carbonitrile derivatives. Molecular modeling studies have predicted novel analogs with optimized pharmacokinetic profiles and reduced toxicity. These virtual screening approaches complement traditional synthetic strategies, enabling more efficient discovery pipelines. The integration of machine learning algorithms has also enabled rapid de novo design of potential drug candidates based on this scaffold.

In agrochemical applications, 2,6-dichloro-4-methylpyridine-3-carbonitrile has been utilized as an intermediate in the synthesis of herbicides and fungicides. Its structural features contribute to potent activity against a broad spectrum of pests while maintaining environmental safety profiles. Regulatory agencies have scrutinized these compounds to ensure compliance with stringent guidelines on residues and ecological impact.

The industrial production of 2,6-dichloro-4-methylpyridine-3-carbonitrile adheres to rigorous quality control measures to guarantee consistency and purity. Modern synthetic routes often employ catalytic processes that minimize waste and energy consumption. Such green chemistry principles align with global efforts to promote sustainable manufacturing practices in the chemical industry.

Future research directions for 2,6-dichloro-4-methylpyridine-3-carbonitrile may focus on expanding its utility in medicinal chemistry through innovative synthetic methodologies. Exploration of photoredox catalysis and organometallic chemistry could unlock new functionalization strategies for this versatile scaffold. Additionally, interdisciplinary collaborations between chemists and biologists will be crucial in deciphering structure-activity relationships and optimizing lead compounds for clinical development.

In summary,2,6-dichloro-4-methylpyridine-3-carbonitrile (CAS No. 875-35-4) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features and reactivity make it indispensable for designing novel therapeutics across multiple disease domains. As research continues to evolve,this compound will undoubtedly remain at the forefront of scientific innovation,driving advancements that benefit human health worldwide.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:875-35-4)2,6-Dichloro-4-methylnicotinonitrile
sfd21391
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:875-35-4)2,6-dichloro-4-methylpyridine-3-carbonitrile
A10424
Purity:99%
Quantity:1kg
Price ($):205.0
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